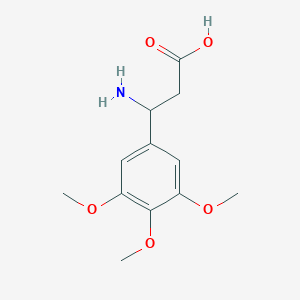
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a compound that can be categorized under the class of β-amino acids, which are structurally related to the more common α-amino acids that make up proteins. While the provided papers do not directly discuss 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of related β-amino acid compounds involves various strategies. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs was achieved by incorporating a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain, which was then evaluated for binding affinity and antagonist activity for EP receptors . Another method for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids with high yields involved the reduction of hydroxyimino precursors using zinc dust and formic acid . Additionally, the first asymmetric synthesis of amino-3,3-dimethoxypropanoic acid was accomplished using a chiral glycine titanium enolate with trimethyl orthoformate .
Molecular Structure Analysis
The molecular structure of β-amino acids is characterized by the presence of an amino group (NH2) and a carboxylic acid group (COOH) separated by a β-carbon, which distinguishes them from α-amino acids. The vibrational and electronic structure of a related compound, 3-amino-3-(4-fluorophenyl)propionic acid, was studied using DFT and spectroscopic methods, revealing intra- and intermolecular hydrogen bonding in zwitterionic forms . This analysis can provide insights into the molecular structure of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, as substituents on the phenyl ring can influence the electronic and vibrational properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of β-amino acids is influenced by the presence of both amino and carboxylic acid functional groups. These compounds can participate in various chemical reactions, such as amide bond formation, which is a key step in peptide synthesis. The papers provided do not directly discuss the chemical reactions of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, but they do mention the synthesis of related compounds and their potential as intermediates in the synthesis of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acids like 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid are influenced by their molecular structure. For example, the presence of fluorine in 3-amino-3-(4-fluorophenyl)propionic acid affects its vibrational modes and hydrogen bonding capacity . Similarly, the trimethoxy groups in 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid would likely affect its solubility, acidity, and potential for intermolecular interactions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Applications De Recherche Scientifique
Inhibition of Multidrug Resistance
A study by Martelli et al. (2011) explored the role of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid derivatives in inhibiting P-glycoprotein-mediated multidrug resistance (MDR). The research indicated that while some derivatives showed a drop in potency and efficacy, others maintained high potency, highlighting the compound's potential in addressing MDR challenges in cancer treatment (Martelli et al., 2011).
Applications in Immunochromatographic Assays
Chen et al. (2017) utilized derivatives of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid for developing a monoclonal antibody-based gold immunochromatographic assay. This assay was effectively used for detecting trimethoprim residues in milk and honey samples, demonstrating the compound's utility in food safety and quality testing (Chen et al., 2017).
Cytotoxicity in Cancer Research
A study by Kim et al. (2002) synthesized derivatives of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid and evaluated their cytotoxicity in various cancer cell lines. Some derivatives exhibited potent cytotoxic activities, suggesting their potential use in cancer therapy (Kim et al., 2002).
Synthesis of Novel Amide Alkaloids
Shan et al. (2012) reported the synthesis of new amide alkaloids using 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This research contributes to the field of organic chemistry and pharmacology, highlighting the versatility of this compound in synthesizing biologically active substances (Shan et al., 2012).
Potential in Cholinesterase Inhibition
Kos et al. (2021) explored the cholinesterase inhibitory activity of 3,4,5-trimethoxycinnamates, including derivatives of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. Their research found significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kos et al., 2021).
Safety And Hazards
“3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Propriétés
IUPAC Name |
3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIWUEOAUPOOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391359 | |
| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
CAS RN |
34841-00-4 | |
| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

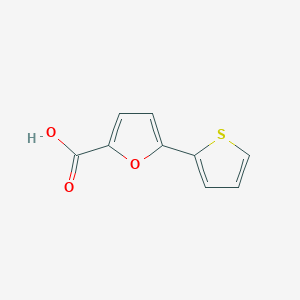
![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
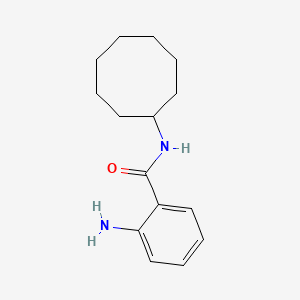
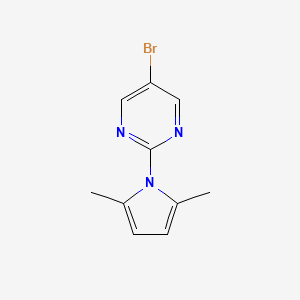
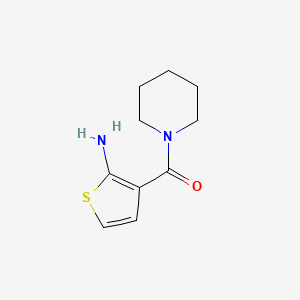
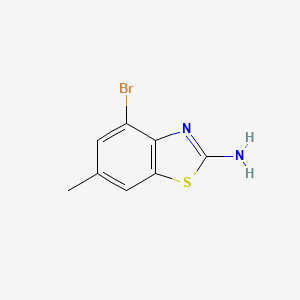
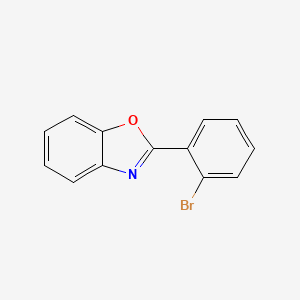

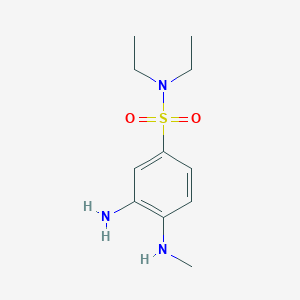
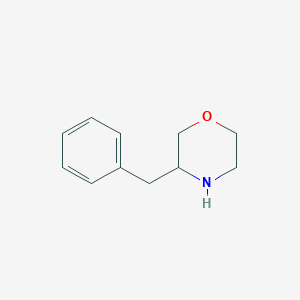
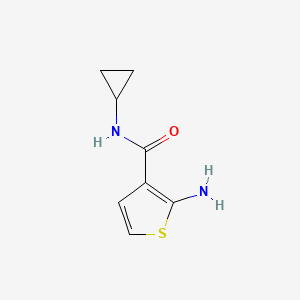
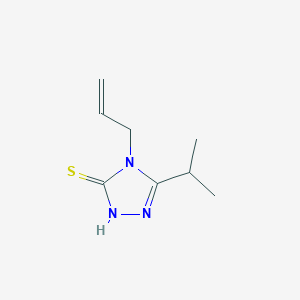
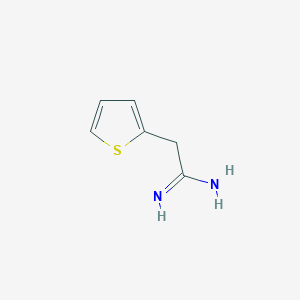
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)